molecular formula C9H9Cl B1582996 Cinnamyl chloride CAS No. 21087-29-6

Cinnamyl chloride

Cat. No. B1582996
CAS RN: 21087-29-6
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-QPJJXVBHSA-N
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Patent
US07741375B2

Procedure details

The synthesis was similar to that used for 5-methyl-5-hexen-2-one. Materials that were used: cinnamyl chloride (100 g, 0.655 mole, Acros Organic), pentadione (72 g, 0.72 mole), and ethanol (460 mL). Product, 70-75° C., 0.1 mmHg, 48 g (42%). 1H-NMR (CDCl3, δ): 2.15 (s, 3H); 2.16 (m, 2H); 2.60 (m, 2H); 6.17 (m, 1H), 6.42 (d, 1H), 7.2-7.33 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
460 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2](=[CH2:8])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].C(Cl)C=C[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(O)C>[C:12]1([CH:8]=[CH:2][CH2:3][CH2:4][C:5](=[O:7])[CH3:6])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(C)=O)=C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl
Step Three
Name
Quantity
460 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Product, 70-75° C., 0.1 mmHg, 48 g (42%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=CCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.